N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a natural product found in Iochroma cyaneum, Nicotiana tabacum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13613110
InChI: InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)
SMILES: COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC13613110

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide -

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)
Standard InChI Key SFUVCMKSYKHYLD-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide belongs to the phenolamide class, featuring:

  • A 4-hydroxy-3-methoxyphenyl group (derived from ferulic or caffeic acid).

  • A prop-2-enamide moiety with stereochemical flexibility at the C2 position (2Z or 2E configurations).

  • A 4-aminobutyl side chain facilitating amide bond formation.

The IUPAC name reflects this connectivity: N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. Its SMILES representation (COC1=C(C=CC(=C1)O)C=CC(=O)NCCCCN) and InChIKey (SFUVCMKSYKHYLD-UHFFFAOYSA-N) confirm the structural arrangement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
IUPAC NameN-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Stereoisomerism(2Z) and (2E) configurations

Biosynthesis and Natural Occurrence

Distribution in Plant Tissues

The compound has been detected in vegetative organs of multiple plant species, with elevated concentrations in stems and roots. In tomato, phenolamides accumulate preferentially in flowers and stress-exposed tissues, implicating roles in pathogen defense and pollinator attraction . For example, caffeoylputrescine levels increase 42-fold in Pseudomonas syringae-infected leaves, paralleling the induction of PHT gene expression .

Analytical Profiling and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-ESI-QTOF analyses identify this compound via:

  • Precursor ion: [M+H]⁺ at m/z 265.1547 (theoretical m/z 265.1543 for C₁₄H₂₁N₂O₃) .

  • Retention time: 2.7–2.9 minutes on C18 columns under gradient elution.

  • Fragmentation pattern: Dominant fragments at m/z 247.1442 (loss of H₂O) and 163.0764 (cleavage of the aminobutyl group).

Table 2: LC-MS Parameters

ParameterValue
Ionization ModeESI+
Precursor Ion265.1547 [M+H]⁺
Retention Time2.7–2.9 min
ColumnC18 (2.1 × 100 mm, 1.7 µm)

Biological and Ecological Roles

Defense Against Biotic Stress

Phenolamides like N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide are induced by jasmonic acid signaling and herbivory, functioning as phytoalexins. In tomato, PHT enzymes are upregulated by leafminer (Tuta absoluta) infestation, leading to localized accumulation of caffeoylputrescine . This compound’s methoxy and hydroxyl groups may enhance antimicrobial activity by disrupting microbial membranes or inhibiting enzymes like XDH and AKT1 .

Related Compounds and Structural Analogs

Putrescine-Derived Phenolamides

  • Caffeoylputrescine: Accumulates in stressed tomato leaves, synthesized by SlPHT1/2 .

  • Feruloylputrescine: Predominates in roots and flowers, linked to SlPHT3/4 activity .

Higher-Order Analogs

A structural analog with an additional prop-2-enoyl group (MW 440.5 g/mol) has been reported, though its biological roles remain uncharacterized.

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